molecular formula C11H12N2O2S B4674000 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide CAS No. 53541-65-4

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B4674000
CAS No.: 53541-65-4
M. Wt: 236.29 g/mol
InChI Key: JRECFGLTBSWLQK-UHFFFAOYSA-N
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Description

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound that features a benzisothiazole core with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with pyrrolidine in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as toluene or ethanol, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide is unique due to its specific combination of a benzisothiazole core and a pyrrolidine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-1-yl-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-16(15)10-6-2-1-5-9(10)11(12-16)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECFGLTBSWLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201755
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53541-65-4
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053541654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-(1-pyrrolidinyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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